3-Iodo-6-nitro-1H-indazole-4-carboxylic acid
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Description
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H4IN3O4 and its molecular weight is 333.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study details the synthesis of mono- and diiodo-1,2,3-triazoles and their nitro derivatives, which are structurally related to the indazole compound (Chand et al., 2016).
- Another research describes the synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles, showcasing a method for preparing compounds related to 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid (Buchstaller et al., 2011).
Molecular and Structural Analysis
- The structure and properties of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, were determined, providing insights into the chemical behavior of similar compounds (Shtabova et al., 2005).
Applications in Medicinal Chemistry
- A study on the inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases, including 1H-indazole-7-carbonitrile, shows the potential medicinal applications of similar compounds (Cottyn et al., 2008).
Chemical Reactions and Synthesis
- Research on the Davis-Beirut Reaction highlights the synthetic utility of this method for constructing various indazole derivatives, which could include compounds like this compound (Zhu et al., 2019).
Properties
IUPAC Name |
3-iodo-6-nitro-2H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSZQGUBXDDYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646316 |
Source
|
Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-69-7 |
Source
|
Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.